![molecular formula C5HClFN3 B3327600 3-Chloro-6-fluoro-2-pyrazinecarbonitrile CAS No. 356783-49-8](/img/structure/B3327600.png)
3-Chloro-6-fluoro-2-pyrazinecarbonitrile
Overview
Description
3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a chemical compound with the molecular formula C5HClFN3 . It falls under the category of impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals . The molecular weight of this compound is 157.53 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is represented by the formula C5HClFN3 . This indicates that the compound consists of 5 carbon atoms, 1 hydrogen atom, 1 chlorine atom, 1 fluorine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis
The physical appearance of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not specified . It has a molecular weight of 157.53 g/mol . The compound should be stored at 2-8°C in a refrigerator .Scientific Research Applications
Building Blocks in Medicinal Chemistry 3-Chloro-6-fluoro-2-pyrazinecarbonitrile and its derivatives serve as valuable building blocks in medicinal chemistry for the synthesis of fluorinated pyrazoles. These compounds, particularly 3-amino-4-fluoropyrazoles, are synthesized through monofluorination and condensation processes, highlighting their importance in the development of compounds with potential therapeutic applications (Surmont et al., 2011).
Anticancer Activity Studies have shown that fluoro-substituted derivatives of benzopyran, synthesized from fluoro compounds related to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, exhibit significant anticancer activity against lung cancer. These findings underscore the potential of fluoro-substituted compounds in the development of new anticancer agents (Hammam et al., 2005).
Herbicidal Activity Research on pyrazinecarbonitriles, including compounds similar to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, has identified their herbicidal properties. Specifically, 6-phenyl-2-pyrazinecarbonitriles have been shown to possess potent activity against barnyardgrass and broadleaf weeds, indicating their potential use in agricultural applications (Nakamura et al., 1984).
Antituberculotic Activity The synthesis of 5-alkyl-6-chloro-2-pyrazinecarboxamides from 6-chloro-2-pyrazinecarbonitrile, a compound closely related to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, and their subsequent evaluation have revealed promising antituberculotic activity. This highlights the potential of these compounds in the development of new treatments for tuberculosis (Hartl et al., 1996).
properties
IUPAC Name |
3-chloro-6-fluoropyrazine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3/c6-5-3(1-8)10-4(7)2-9-5/h2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQWWLYQGWHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-pyrazinecarbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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